Cas no 59562-68-4 (5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole)

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group and a methyl group. This structure imparts stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The fluorine substituent enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to its versatility as a building block in medicinal chemistry. Its well-defined synthesis route allows for consistent purity and scalability. Applications include use as an intermediate in drug discovery, particularly for targeting CNS and inflammatory diseases, due to its favorable physicochemical properties. The compound is typically supplied in high purity for research and development purposes.
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole structure
59562-68-4 structure
Product Name:5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
CAS No:59562-68-4
MF:C9H7FN2O
MW:178.163085222244
CID:950342
PubChem ID:12296990
Update Time:2025-05-23

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Fluoro-phenyl)-3-methyl-[1,2,4]oxadiazole
    • 5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole
    • 3-methyl-5-(4-fluorophenyl)-1,2,4-oxadiazole
    • BS-29248
    • 59562-68-4
    • DTXSID80485730
    • MB07185
    • YTSHBDOOEVBVHX-UHFFFAOYSA-N
    • DB-295721
    • SCHEMBL4668357
    • AKOS006282369
    • 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
    • Inchi: 1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
    • InChI Key: YTSHBDOOEVBVHX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NC(C)=NO1

Computed Properties

  • Exact Mass: 178.05400
  • Monoisotopic Mass: 178.05424101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 2.18410

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Pricemore >>

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5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole Production Method

Additional information on 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 59562-68-4)

The compound 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, also known by its CAS registry number CAS No. 59562-68-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position imparts unique electronic and steric properties to this compound, making it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole. Researchers have employed a variety of strategies, including the use of transition metal catalysts and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also minimize the environmental impact by reducing reaction times and energy consumption. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational preferences and intermolecular interactions.

In terms of applications, 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole has shown promise in the development of novel pharmaceutical agents. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For instance, researchers have demonstrated that this compound can effectively inhibit certain proteases involved in neurodegenerative diseases such as Alzheimer's disease. The fluorine atom at the para position of the phenyl ring contributes to both lipophilicity and bioavailability, making it an attractive candidate for drug delivery systems.

The pharmacokinetic properties of CAS No. 59562-68-4 have been evaluated in preclinical models, revealing favorable absorption and distribution profiles. Furthermore, its metabolite stability has been assessed to ensure minimal toxicity and prolonged efficacy in vivo. These findings underscore its potential as a lead compound in drug discovery programs targeting various therapeutic areas.

In conclusion, 5-(4-Fluorophenyl)-3-methyl-1,2,4 oxadiazole, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its integration into cutting-edge synthetic strategies and pharmacological applications highlights its significance as a valuable tool in advancing scientific knowledge and therapeutic development.

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